molecular formula C23H18N4O2S B2488743 6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946338-27-8

6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

Cat. No. B2488743
CAS RN: 946338-27-8
M. Wt: 414.48
InChI Key: WORYWOJRTMHZMZ-UHFFFAOYSA-N
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Description

6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Anti-tubercular Agents

Various substituted derivatives, including compounds related to the quinoxaline structure, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, suggesting their potential as therapeutic agents in treating tuberculosis. The in vitro cytotoxicity data using THP-1 cells indicated that the most active compound is safe, as its minimum inhibitory concentration (MIC) value is much lower than the cytotoxic value, highlighting the compound's selectivity towards bacterial cells over human cells (Maurya et al., 2013).

Corrosion Inhibitors

Quinoxaline derivatives have been applied as corrosion inhibitors for mild steel in acidic media. Studies involving computational and electrochemical analysis demonstrated these compounds' efficacy in significantly reducing corrosion rates. Their action as mixed-type inhibitors and the formation of protective films on metal surfaces have been documented, indicating their importance in industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020). Similar studies have shown that quinoxaline-based propanones exhibit mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions, which further emphasizes their potential in corrosion protection (Olasunkanmi & Ebenso, 2019).

Antimicrobial Agents

Synthesized 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The majority of the tested compounds showed moderate activities against a wide range of selected organisms, with specific derivatives showing the highest antimicrobial activity against gram-positive strains and E. coli. This suggests the potential of these compounds in developing new antimicrobial agents (El-Gamal et al., 2016).

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer activity. For instance, isoxazolquinoxalin (IZQ) was synthesized and confirmed through various analytical techniques, including single-crystal X-ray diffraction. Docking studies predicted the anti-cancer activity of the title molecule against homo sapiens protein, exhibiting prominent interactions at the active site region, suggesting its potential as an anticancer drug (Abad et al., 2021).

properties

IUPAC Name

(4-methoxyphenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)23(28)27-21(14-20(26-27)22-3-2-12-30-22)16-6-9-18-19(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORYWOJRTMHZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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